Mal-PEG4-VC-PAB-DMEA-PNU-159682

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C74H98N10O27 |

|---|---|

Poids moléculaire |

1559.6 g/mol |

Nom IUPAC |

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |

InChI |

InChI=1S/C74H98N10O27/c1-41(2)61(80-53(87)20-27-102-30-32-104-34-35-105-33-31-103-28-22-76-52(86)19-23-84-54(88)17-18-55(84)89)68(95)79-47(11-9-21-77-71(75)96)67(94)78-44-15-13-43(14-16-44)39-107-72(97)81(4)24-25-82(5)73(98)108-40-51(85)74(99)37-46-58(65(93)60-59(63(46)91)62(90)45-10-8-12-49(100-6)57(45)64(60)92)50(38-74)110-56-36-48-66(42(3)109-56)111-69-70(101-7)106-29-26-83(48)69/h8,10,12-18,41-42,47-48,50,56,61,66,69-70,91,93,99H,9,11,19-40H2,1-7H3,(H,76,86)(H,78,94)(H,79,95)(H,80,87)(H3,75,77,96)/t42-,47-,48-,50-,56-,61-,66+,69+,70-,74-/m0/s1 |

Clé InChI |

GIXBUAYRIIAYTE-QIBFXJAHSA-N |

SMILES isomérique |

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O)N9CCO[C@@H]([C@H]9O2)OC |

SMILES canonique |

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O)N9CCOC(C9O2)OC |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mal-PEG4-VC-PAB-DMEA-PNU-159682 Drug-Linker Conjugate for Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, components, and mechanism of action of the advanced drug-linker conjugate, Mal-PEG4-VC-PAB-DMEA-PNU-159682. This system is designed for the development of potent and specific Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.

Core Structure and Components

This compound is a sophisticated construct comprising a potent cytotoxic agent (payload) connected to a multi-functional linker system.[1][2] This design facilitates the stable conjugation of the payload to a monoclonal antibody (mAb) and ensures its targeted delivery and controlled release within cancer cells. The entire conjugate is composed of the ADC linker, Mal-PEG4-VC-PAB, and the potent ADC cytotoxin, DMEA-PNU-159682.[2]

The key components are:

-

Maleimide (Mal): A thiol-reactive group that enables covalent attachment to cysteine residues on the antibody.[]

-

Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances solubility and improves the pharmacokinetic properties of the ADC.[]

-

Valine-Citrulline (VC): A dipeptide motif that is specifically recognized and cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.

-

p-Aminobenzyl (PAB): A self-immolative spacer that, following VC cleavage, undergoes a 1,6-elimination reaction to release the payload in its active form.[4][5]

-

DMEA-PNU-159682: The cytotoxic payload, which includes N,N'-dimethylethylenediamine (DMEA) linked to PNU-159682.[2]

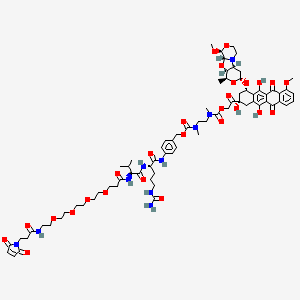

Below is a diagram illustrating the modular structure of this drug-linker conjugate.

Caption: Modular components of this compound.

Quantitative Data

While specific in vitro cytotoxicity data for an ADC utilizing the complete this compound conjugate is not publicly available, the high potency of the PNU-159682 payload is well-documented.

| Compound | Cell Lines | IC50/IC70 | Potency Comparison | Reference |

| PNU-159682 | Panel of human tumor cell lines | IC70: 0.07-0.58 nM | 2,360 to 790-fold more potent than MMDX; 6,420 to 2,100-fold more potent than doxorubicin | [6] |

| PNU-159682 | CAIX-expressing SKRC-52 cells | IC50: 25 nM | - | [6] |

Note: MMDX is nemorubicin, the parent compound of PNU-159682.

Mechanism of Action

The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step, targeted process.

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.

-

Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the Val-Cit linker by Cathepsin B. This cleavage event triggers the self-immolation of the PAB spacer, leading to the release of the DMEA-PNU-159682 payload into the cytoplasm.

-

Cytotoxic Action: Once released, PNU-159682 exerts its potent anti-tumor activity. It intercalates into the DNA of the cancer cell and inhibits topoisomerase II, an enzyme essential for DNA replication and repair. This leads to double-strand DNA breaks, cell cycle arrest in the S-phase, and ultimately, apoptosis (programmed cell death).[8][9][]

The following diagram illustrates the signaling pathway of PNU-159682-induced cell death.

Caption: PNU-159682 mechanism of action leading to apoptosis.

Experimental Protocols

Antibody-Drug Conjugation Protocol (General)

This protocol describes a general method for conjugating a maleimide-containing drug-linker, such as this compound, to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

This compound

-

Conjugation buffer: e.g., PBS, pH 7.4, with EDTA

-

Quenching reagent: N-acetylcysteine or cysteine

-

Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

Procedure:

-

Antibody Reduction:

-

The mAb is treated with a controlled molar excess of a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds, exposing free thiol groups.

-

The reaction is typically incubated at 37°C for 1-2 hours.

-

Excess reducing agent is removed using a desalting column.

-

-

Conjugation:

-

The reduced antibody is immediately reacted with a molar excess of the this compound dissolved in a compatible organic solvent (e.g., DMSO).

-

The reaction mixture is incubated at room temperature or 4°C for 1-2 hours. The maleimide groups on the linker react with the free thiols on the antibody to form stable thioether bonds.[]

-

-

Quenching:

-

A quenching reagent is added to cap any unreacted maleimide groups, preventing further reactions.

-

-

Purification:

-

The resulting ADC is purified to remove unconjugated drug-linker and other reaction components.

-

-

Characterization:

-

The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregate content, and purity, typically using techniques like Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and mass spectrometry.

-

The experimental workflow for ADC conjugation is depicted below.

Caption: General workflow for ADC conjugation.

In Vitro Cytotoxicity Assay Protocol (MTT/XTT Assay)

This protocol outlines a method for assessing the in vitro cytotoxicity of an ADC using a colorimetric assay.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

ADC of interest

-

Control articles (e.g., unconjugated mAb, free drug-linker)

-

MTT or XTT reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing serial dilutions of the ADC and control articles.

-

Cells are incubated for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

-

-

Assay Development:

-

For MTT assay: MTT reagent is added to each well and incubated for 2-4 hours. The medium is then removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

For XTT assay: XTT reagent (pre-mixed with an electron coupling agent) is added to each well and incubated for 2-4 hours.

-

-

Data Acquisition and Analysis:

-

The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Cell viability is calculated as a percentage relative to untreated control cells.

-

The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

-

The workflow for an in vitro cytotoxicity assay is visualized below.

Caption: Workflow for an in vitro cytotoxicity assay.

Conclusion

The this compound drug-linker conjugate represents a highly advanced and potent system for the development of next-generation ADCs. Its modular design, incorporating a stable conjugation moiety, a solubility-enhancing spacer, a tumor-specific cleavable dipeptide, a self-immolative linker, and a highly cytotoxic payload, provides a robust platform for creating targeted cancer therapeutics with a potentially wide therapeutic window. The detailed understanding of its structure and mechanism of action, as outlined in this guide, is crucial for its effective implementation in ADC research and development.

Disclaimer: The synthesis of this compound is a complex, multi-step process. Detailed synthesis protocols are often proprietary and not publicly available. This drug-linker conjugate is commercially available from various suppliers for research purposes.[1]

References

- 1. This compound | TargetMol [targetmol.com]

- 2. xcessbio.com [xcessbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. | BioWorld [bioworld.com]

- 8. broadpharm.com [broadpharm.com]

- 9. MA-PEG4-VC-PAB-DMAE-PNU159682 - Creative Biolabs [creative-biolabs.com]

The Core Mechanism of PNU-159682: A Technical Guide to a Potent Cytotoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159682 is a semi-synthetic anthracycline and a metabolite of the investigational drug nemorubicin. It stands out as an exceptionally potent cytotoxin, demonstrating cytotoxic activity several hundred to thousands of times greater than its parent compound and the widely used chemotherapeutic agent, doxorubicin.[1][] Its profound potency has made it a significant payload candidate for the development of antibody-drug conjugates (ADCs) in targeted cancer therapy. This technical guide provides an in-depth exploration of the core mechanism of action of PNU-159682, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: A Dual Assault on Genomic Integrity

The cytotoxic effects of PNU-159682 are primarily attributed to a dual mechanism that targets the cell's genomic machinery: inhibition of DNA topoisomerase II and the formation of covalent DNA adducts. This combined action leads to catastrophic DNA damage, cell cycle arrest, and ultimately, apoptosis.

Inhibition of DNA Topoisomerase II

PNU-159682 is a highly potent inhibitor of DNA topoisomerase II.[3][4][5][6][7] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation by creating transient double-strand breaks to allow for the passage of another DNA strand. PNU-159682 interferes with this process, trapping the enzyme-DNA complex and leading to the accumulation of permanent DNA double-strand breaks. While it is a potent inhibitor of the enzyme's activity, some studies note that at high concentrations (100 μM), it weakly inhibits the unknotting activity of topoisomerase II.[][3]

DNA Intercalation and Adduct Formation

As an anthracycline derivative, PNU-159682 intercalates into the DNA double helix.[1] Beyond simple intercalation, PNU-159682 is capable of forming covalent adducts with DNA, a process that creates a "virtual cross-linking" of the DNA strands.[8] These stable adducts physically obstruct the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.[9] The formation of these adducts is a key contributor to the profound DNA damage induced by the cytotoxin.

Cellular Consequences of PNU-159682 Action

The molecular interactions of PNU-159682 with DNA and topoisomerase II trigger a cascade of cellular events, culminating in cell death.

DNA Damage and Cell Cycle Arrest

The formation of DNA adducts and the inhibition of topoisomerase II by PNU-159682 result in significant DNA damage. This damage activates the cell's DNA damage response (DDR) pathways. A key consequence of this activation is cell cycle arrest, which provides the cell an opportunity to repair the damage. Uniquely, PNU-159682 and its derivatives have been shown to induce a potent cell cycle arrest in the S-phase, which is distinct from other anthracyclines like doxorubicin that typically cause a G2/M phase block.[8][10] This S-phase arrest is associated with the phosphorylation of checkpoint kinase 1 (Chk1), a critical regulator of the DDR.[10]

Induction of Apoptosis

If the DNA damage induced by PNU-159682 is too severe to be repaired, the cell is driven towards programmed cell death, or apoptosis. This process is the ultimate executioner of the cytotoxic effect of PNU-159682. The apoptotic cascade is initiated by the persistent DNA damage signals and involves the activation of a series of caspases, which are proteases that dismantle the cell in a controlled manner.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the mechanism of action of PNU-159682.

Quantitative Data

The following tables summarize the in vitro cytotoxicity of PNU-159682 against a panel of human cancer cell lines.

Table 1: IC70 Values of PNU-159682 in Various Human Tumor Cell Lines

| Cell Line | Cancer Type | IC70 (nM) |

| HT-29 | Colon Carcinoma | 0.577 |

| A2780 | Ovarian Carcinoma | 0.39 |

| DU145 | Prostate Carcinoma | 0.128 |

| EM-2 | Myelogenous Leukemia | 0.081 |

| Jurkat | T-cell Leukemia | 0.086 |

| CEM | T-cell Leukemia | 0.075 |

Data sourced from MedChemExpress.[6]

Table 2: Comparative Potency of PNU-159682

| Compound | Fold Potency Increase vs. MMDX | Fold Potency Increase vs. Doxorubicin |

| PNU-159682 | 790 - 2,360 | 2,100 - 6,420 |

Data represents the range of increased potency across a panel of human tumor cell lines.[]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PNU-159682.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay determines cytotoxicity by measuring the total protein content of cells.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

PNU-159682 stock solution

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density to ensure exponential growth throughout the experiment. Incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of PNU-159682 for a specified period (e.g., 72 hours). Include untreated and vehicle controls.

-

Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with deionized water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50/IC70 values.

Topoisomerase II Decatenation Assay

This assay measures the ability of PNU-159682 to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II assay buffer

-

ATP solution

-

PNU-159682 stock solution

-

Stop buffer/loading dye

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x assay buffer, ATP, and kDNA.

-

Inhibitor Addition: Add varying concentrations of PNU-159682 to the reaction tubes. Include a no-inhibitor control.

-

Enzyme Addition: Add human topoisomerase II to each tube to initiate the reaction.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate faster than the catenated kDNA.

-

Analysis: Assess the inhibition of decatenation by observing the reduction in the amount of decatenated DNA in the presence of PNU-159682.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle after treatment with PNU-159682.

Materials:

-

Cancer cell lines of interest

-

6-well plates

-

Complete cell culture medium

-

PNU-159682 stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with different concentrations of PNU-159682 for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA. Combine all cells and centrifuge.

-

Washing: Wash the cell pellet with cold PBS.

-

Fixation: Resuspend the cells in a small volume of cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

PNU-159682 is a formidable cytotoxin with a well-defined, dual mechanism of action centered on the disruption of DNA integrity through topoisomerase II inhibition and the formation of covalent DNA adducts. These actions trigger a robust DNA damage response, leading to S-phase cell cycle arrest and, ultimately, apoptotic cell death. Its extraordinary potency makes it a highly attractive payload for the development of next-generation antibody-drug conjugates, offering the potential for targeted and highly effective cancer therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of PNU-159682 and its derivatives in preclinical and drug development settings.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. codecademy.com [codecademy.com]

- 4. Creating tables in R Markdown | Tutorials for BIOL202: Introduction to Biostatistics [ubco-biology.github.io]

- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Gatekeeper of Potency: An In-depth Technical Guide to the Valine-Citrulline-PABC Linker in Antibody-Drug Conjugate Technology

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline-p-Aminobenzylcarbamate (VC-PAB) linker system stands as a cornerstone in the field of antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of highly potent cytotoxic agents to cancer cells. Its sophisticated design, which balances robust plasma stability with specific enzymatic cleavage within the tumor cell lysosome, has made it a linker of choice for numerous clinically approved and investigational ADCs.[1][2][3] This technical guide provides a comprehensive examination of the VC-PAB linker's core functions, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the workflows for its evaluation.

Core Function: Orchestrating Selective Payload Release

The primary role of the VC-PAB linker is to ensure the cytotoxic payload remains securely attached to the monoclonal antibody (mAb) during systemic circulation, thereby preventing premature drug release and minimizing off-target toxicity.[2][4] Upon binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through clathrin-mediated endocytosis, and trafficked to the lysosome.[3][5][6]

Within the acidic and enzyme-rich environment of the lysosome, the VC dipeptide motif is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[2][7][8] This enzymatic cleavage initiates a cascade that leads to the release of the active drug.

The PAB component acts as a self-immolative spacer.[3][9] Following the cleavage of the amide bond between citrulline and the PAB group, a 1,6-elimination reaction is triggered, leading to the release of the unmodified, active cytotoxic payload in its amine form, along with the release of carbon dioxide.[9][10] This traceless release mechanism is a key advantage of the VC-PAB system.

Quantitative Data Summary

The performance of an ADC is critically dependent on the quantitative characteristics of its linker. The following tables summarize key data related to the stability, cleavage kinetics, and efficacy of ADCs employing the VC-PAB linker.

Table 1: Plasma Stability of VC-PAB Linker-Containing ADCs

| Species | ADC Construct | Incubation Time (days) | % Intact ADC Remaining / % Free Payload | Analytical Method | Reference |

| Human | Generic vc-MMAE ADC | 6 | <1% free MMAE | LC-MS | [11] |

| Human | ITC6104RO (VC-PABC-MMAF) | 7 | Stable (minimal degradation) | LC-qTOF-MS | [12] |

| Cynomolgus Monkey | Generic vc-MMAE ADC | 6 | <1% free MMAE | LC-MS | [11] |

| Rat | Generic vc-MMAE ADC | 6 | 2.5% free MMAE | LC-MS | [11] |

| Mouse | Generic vc-MMAE ADC | 6 | Significantly higher free MMAE vs. human/cyno | LC-MS | [11] |

| Mouse | ITC6104RO (VC-PABC-MMAF) | 7 | Unstable (significant degradation) | LC-qTOF-MS | [12] |

| Mouse | Linker 5-VC-PABC-MMAD | 4.5 | ~50% | HIC | [13] |

| Mouse | Linker 7-VC-PABC-MMAD | 4.5 | ~80% | HIC | [13] |

Table 2: Cathepsin B Cleavage Kinetics of VC-PAB-based Linkers

| Substrate | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Reference |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | [14] |

| Generic vc-MMAE ADCs | No significant difference in K_M or k_cat across different antibody carriers | [15] | ||

| anti-HER2-VC(S)-MMAE | - | - | Cleaved by Cathepsins B, K, L, S, and human liver lysosomal extract | [16] |

Table 3: In Vitro Cytotoxicity of ADCs with VC-PAB Linker

| ADC | Cell Line | Payload | IC50 | Reference |

| Brentuximab-7 DAR 4 | L-540 (CD30+) | MMAE | ~1 ng/mL | [17] |

| Brentuximab-7 DAR 8 | L-540 (CD30+) | MMAE | ~0.5 ng/mL | [17] |

| Adcetris (Brentuximab Vedotin) | L-540 (CD30+) | MMAE | ~2 ng/mL | [17] |

| H32-VCMMAE | SK-BR-3 (HER2+) | MMAE | 0.12 µg/mL | [18] |

| H32-VCMMAE | BT474 (HER2+) | MMAE | 0.05 µg/mL | [18] |

| H32-VCMMAE | NCI-N87 (HER2+) | MMAE | 0.08 µg/mL | [18] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of ADCs. The following sections provide methodologies for key assays.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

-

Preparation of ADC: Dilute the ADC stock solution to a final concentration of 100 µg/mL in plasma from the desired species (e.g., human, mouse, rat).

-

Incubation: Incubate the plasma samples at 37°C in a controlled environment.

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Sample Processing:

-

For Total Antibody and Intact ADC Quantification (ELISA): Store samples at -80°C until analysis.

-

For Free Payload Quantification (LC-MS): Precipitate plasma proteins by adding a threefold excess of cold acetonitrile. Centrifuge to pellet the proteins and collect the supernatant containing the free payload.

-

-

Quantification:

-

ELISA: Use two separate ELISAs. One to measure the total antibody concentration (capturing the antibody) and another to measure the concentration of the intact ADC (capturing the antibody and detecting the payload). The difference indicates the extent of drug deconjugation.

-

LC-MS/MS: Analyze the supernatant to quantify the concentration of the released payload. An internal standard should be used for accurate quantification.

-

Cathepsin B Cleavage Assay

Objective: To determine the rate and extent of enzymatic cleavage of the VC-PAB linker by Cathepsin B.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 10 mM MES buffer at pH 6.0 containing 0.04 mM dithiothreitol (DTT).

-

Cathepsin B Solution: Reconstitute purified human Cathepsin B in the assay buffer to a working concentration.

-

ADC Solution: Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).

-

Quenching Solution: Prepare acetonitrile with a suitable internal standard.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ADC solution and the assay buffer.

-

Initiate the reaction by adding the Cathepsin B solution.

-

Incubate the reaction mixture at 37°C.

-

-

Time Points and Quenching:

-

At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding an excess of the cold quenching solution.

-

-

Analysis:

-

Centrifuge the quenched samples to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

-

Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic potency of the ADC on target cancer cells.

Methodology:

-

Cell Seeding: Seed the target cancer cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period that allows for the cytotoxic effect to manifest (e.g., 72-120 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][4][19]

Visualizations

The following diagrams illustrate key processes and relationships in VC-PAB ADC technology.

Conclusion

The VC-PAB linker represents a sophisticated and highly effective solution for the conditional release of cytotoxic payloads in ADC therapy. Its design principles, balancing stability in circulation with specific, efficient cleavage within the target cell, have set a high standard in the field. A thorough understanding of its mechanism, coupled with robust quantitative assessment through the detailed experimental protocols outlined in this guide, is paramount for the successful development of next-generation ADCs. The continued refinement of such linker technologies will undoubtedly be a key driver of innovation in targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 9. 抗体-薬物複合体(ADC)の探索と開発 [promega.jp]

- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]

- 18. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

The Core Function of Maleimide-PEG4 in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of Maleimide-PEG4 in bioconjugation. Maleimide-PEG4 is a heterobifunctional crosslinker that plays a pivotal role in the development of advanced therapeutics, diagnostics, and research reagents. Its unique structure, combining a thiol-reactive maleimide group with a hydrophilic 4-unit polyethylene glycol (PEG) spacer, offers a versatile tool for the precise and stable linkage of biomolecules.

The Chemistry of Maleimide-PEG4 Bioconjugation

At the heart of Maleimide-PEG4's utility is the highly efficient and selective reaction between the maleimide group and a thiol (sulfhydryl) group, typically found on the side chain of a cysteine residue in a protein or peptide.

The Maleimide-Thiol Reaction: A Michael Addition

The conjugation chemistry proceeds via a Michael addition mechanism. The thiol group, acting as a nucleophile, attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This reaction forms a stable, covalent thioether bond, resulting in a thiosuccinimide adduct.[1] This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[2]

Mechanism of Maleimide-Thiol Conjugation.

The Role of the PEG4 Linker

The polyethylene glycol (PEG) component of the Maleimide-PEG4 linker is crucial for optimizing the properties of the resulting bioconjugate. The PEG4 spacer, consisting of four repeating ethylene glycol units, imparts several beneficial characteristics:

-

Enhanced Hydrophilicity and Solubility: Many therapeutic agents and fluorescent dyes are hydrophobic and prone to aggregation in aqueous environments. The hydrophilic PEG4 chain increases the overall solubility of the conjugate, improving its stability and ease of handling.

-

Reduced Steric Hindrance: The PEG4 spacer provides a flexible arm that physically separates the conjugated molecules, minimizing steric hindrance that could otherwise impair the biological activity of the protein or the function of the payload.

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of the bioconjugate, reducing renal clearance and extending its circulation half-life in the body.[3]

-

Reduced Immunogenicity: The PEG chain can create a "stealth" effect, masking the bioconjugate from the immune system and reducing the likelihood of an immunogenic response.[4]

Quantitative Data on Reaction Parameters and Stability

The efficiency of the maleimide-thiol conjugation and the stability of the resulting thiosuccinimide linkage are influenced by several factors.

Factors Influencing Conjugation Efficiency

The yield of the bioconjugation reaction is dependent on pH, temperature, and the molar ratio of reactants.

| Parameter | Optimal Range/Condition | Rationale and Remarks |

| pH | 6.5 - 7.5 | Balances thiol reactivity (deprotonation to thiolate) with minimizing maleimide hydrolysis and reaction with amines.[5] |

| Temperature | 4°C to 25°C | Room temperature (20-25°C) allows for faster kinetics (30 min - 2 hours), while 4°C is preferred for sensitive proteins to minimize degradation (overnight reaction).[5] |

| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | A molar excess of the maleimide reagent is used to drive the reaction to completion. The optimal ratio is dependent on the specific biomolecule and reaction conditions.[6][7] |

Stability of the Thiosuccinimide Linkage

The stability of the thioether bond is a critical consideration, particularly for in vivo applications. The thiosuccinimide linkage can undergo two competing reactions: retro-Michael reaction (deconjugation) and hydrolysis (stabilization).

| Condition | Observation | Implication | Reference |

| In presence of 1 mM Glutathione (GSH) at 37°C | ~70% of maleimide-PEG conjugate remained intact after 7 days. | The conjugate shows susceptibility to thiol exchange via the retro-Michael reaction. | [8] |

| In PBS at 37°C | >95% of maleimide-PEG conjugate remained intact after 7 days. | The thioether bond is relatively stable in the absence of competing thiols. | [8] |

| Slightly basic pH (e.g., 8-9) | Promotes hydrolysis of the thiosuccinimide ring to a stable, ring-opened succinamic acid derivative. | Hydrolysis "locks" the conjugate, making it resistant to the retro-Michael reaction.[9] | [10] |

| Higher Thiol pKa | Thiosuccinimide adducts formed from thiols with a higher pKa tend to be more stable. | The nature of the thiol-containing molecule influences conjugate stability. | [9] |

Experimental Protocols

Detailed methodologies are essential for the successful application of Maleimide-PEG4 in bioconjugation.

General Protocol for Protein Labeling with a Maleimide-PEG4-Dye

This protocol outlines the steps for conjugating a Maleimide-PEG4 functionalized fluorescent dye to a protein with available cysteine residues.

Materials:

-

Protein with free sulfhydryl groups (1-10 mg/mL)

-

Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)

-

Maleimide-PEG4-Dye stock solution (10 mM in anhydrous DMSO or DMF)

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP if necessary.

-

Conjugation Reaction: Add the Maleimide-PEG4-Dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a quenching reagent in excess to react with any unreacted maleimide groups.

-

Purification: Purify the conjugate from excess dye and other reagents using size-exclusion chromatography or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).

Protocol for Assessing Conjugate Stability in Plasma

This protocol describes a method to evaluate the stability of a bioconjugate in a physiologically relevant environment.

Materials:

-

Purified bioconjugate

-

Human or animal plasma

-

Incubator at 37°C

-

Analysis instrumentation (e.g., HPLC, LC-MS)

Procedure:

-

Incubation: Incubate the bioconjugate in plasma at a defined concentration at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take an aliquot of the plasma-conjugate mixture.

-

Sample Preparation: Process the samples to remove plasma proteins and isolate the conjugate and any released payload. This may involve protein precipitation or affinity capture.

-

Analysis: Analyze the samples by a suitable method like HPLC or LC-MS to quantify the amount of intact conjugate remaining.

-

Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.

Visualizing Workflows and Pathways

Diagrams illustrating the experimental workflows and the role of Maleimide-PEG4 in biological pathways provide a clearer understanding of its applications.

Workflow for Antibody-Drug Conjugate (ADC) Preparation

This workflow outlines the key steps in creating an ADC using a Maleimide-PEG4 linker.

Workflow for ADC Preparation using a Maleimide-PEG4 Linker.

Targeted Drug Delivery and Signaling Pathway Modulation

Maleimide-PEG4 is instrumental in constructing ADCs that deliver cytotoxic drugs to cancer cells, thereby modulating signaling pathways that control cell survival and proliferation.

ADC-Mediated Modulation of a Cancer Signaling Pathway.

Workflow for Studying Protein-Protein Interactions

Heterobifunctional crosslinkers containing a Maleimide-PEG4 moiety can be used to capture and identify interacting proteins.

Workflow for Protein-Protein Interaction Analysis.

Conclusion

Maleimide-PEG4 is a powerful and versatile tool in the field of bioconjugation. Its high selectivity for thiols, coupled with the beneficial properties of the PEG4 linker, makes it an invaluable reagent for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. A thorough understanding of the reaction chemistry, influencing factors, and potential stability issues is crucial for the successful design and implementation of Maleimide-PEG4-based bioconjugates. The detailed protocols and workflows provided in this guide offer a practical framework for researchers and drug development professionals to harness the full potential of this important bioconjugation reagent.

References

- 1. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. communities.springernature.com [communities.springernature.com]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

PNU-159682: A Technical Guide to a High-Potency ADC Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159682, a potent anthracycline derivative, has emerged as a compelling payload for the development of next-generation antibody-drug conjugates (ADCs). As a metabolite of nemorubicin, PNU-159682 exhibits cytotoxicity several hundred to thousands of times greater than its parent compound and doxorubicin.[][2][3][4][5] Its distinct mechanism of action and exceptional potency position it as a valuable tool in the targeted therapy of cancer, particularly in overcoming drug resistance.[2][6] This technical guide provides an in-depth overview of PNU-159682, including its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation as an ADC payload.

Mechanism of Action

PNU-159682 exerts its cytotoxic effects primarily through two coordinated actions on cellular DNA.[][6] Upon internalization into the target cancer cell, the payload is released from the ADC and translocates to the nucleus. There, it intercalates into the DNA, inserting itself between base pairs and disrupting the normal helical structure.[] This intercalation is followed by the inhibition of topoisomerase II, a critical enzyme responsible for managing DNA topology during replication and transcription.[][6][7] The inhibition of topoisomerase II by PNU-159682 leads to the accumulation of double-strand DNA breaks, ultimately triggering irreversible apoptosis and cell death.[]

Interestingly, the mode of action of PNU-159682 appears to differ from other anthracyclines like doxorubicin. While doxorubicin typically induces a G2/M-phase cell cycle arrest, a derivative of PNU-159682, PNU-EDA, has been shown to arrest cells and inhibit DNA synthesis during the S-phase.[8][9] This distinct mechanism may contribute to its efficacy in doxorubicin-resistant cell lines.

Potency and Preclinical Efficacy

The exceptional potency of PNU-159682 is a key attribute for its use as an ADC payload, allowing for effective cell killing with a low drug-to-antibody ratio (DAR).[] This minimizes the potential for altering the pharmacokinetic properties of the antibody and reduces systemic toxicity.

In Vitro Cytotoxicity

PNU-159682 has demonstrated potent cytotoxic activity across a wide range of human tumor cell lines, with IC70 values in the subnanomolar range.[]

| Cell Line | IC70 (nM) of PNU-159682 | Fold Potency Increase vs. MMDX | Fold Potency Increase vs. Doxorubicin |

| Various Human Tumor Cell Lines | 0.07 - 0.58 | 790 - 2,360 | 2,100 - 6,420 |

Data compiled from multiple sources.[][5]

| Cell Line | IC50 (nM) of PNU-159682 | IC50 (nM) of MMAE |

| BJAB.Luc | 0.10 | 0.54 |

| Granta-519 | 0.020 | 0.25 |

| SuDHL4.Luc | 0.055 | 1.19 |

| WSU-DLCL2 | 0.1 | 0.25 |

Data comparing the in vitro potency of PNU-159682 and MMAE in non-Hodgkin's lymphoma (NHL) cell lines.[7]

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the significant anti-tumor activity of PNU-159682-based ADCs.

| Animal Model | Tumor Type | ADC | Dose | Outcome |

| Mice | Disseminated Murine L1210 Leukemia | PNU-159682 | 15 µg/kg (i.v.) | 29% increase in life span |

| Mice | MX-1 Human Mammary Carcinoma Xenografts | PNU-159682 | 4 µg/kg | Antitumor activity |

| Mice | SKRC-52 Xenografted Tumors | PNU-159682 | 25 nmol/kg | Potent antitumor effect |

| Mice | Non-Small Cell Lung Cancer & Colorectal Cancer Models | hCD46-19 ADC | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses |

Data compiled from multiple sources.[][10]

Linker Technology

The choice of linker is critical for the stability and efficacy of an ADC. Both cleavable and non-cleavable linkers have been explored for conjugating PNU-159682 to antibodies.

-

Cleavable Linkers: These linkers are designed to be stable in systemic circulation and release the payload upon entering the target cell, often through enzymatic cleavage in the lysosome. This approach can also lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[11][12] Examples of cleavable linkers used with PNU-159682 include:

-

Non-cleavable Linkers: These linkers result in the payload remaining attached to the antibody's amino acid residues after degradation. This can reduce the bystander effect but may offer a better safety profile in some contexts.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effect of an ADC on cancer cell lines.[18][19][20]

-

Cell Seeding: Plate tumor cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

ADC Treatment: Prepare serial dilutions of the PNU-159682 ADC and a control antibody. Replace the cell culture medium with the medium containing the ADC or control at various concentrations.

-

Incubation: Incubate the plates for a period of 72 to 120 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. | BioWorld [bioworld.com]

- 11. agilent.com [agilent.com]

- 12. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. aacrjournals.org [aacrjournals.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Unlocking Potent Antitumor Activity: A Technical Guide to the Cleavable Linker in Mal-PEG4-VC-PAB-DMEA-PNU-159682

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role and intricate mechanics of the cleavable linker system within the antibody-drug conjugate (ADC) Mal-PEG4-VC-PAB-DMEA-PNU-159682. This advanced ADC construct leverages a highly potent cytotoxic agent, PNU-159682, guided by a monoclonal antibody to selectively target and eliminate cancer cells. The efficacy and safety of this potent therapeutic are critically dependent on the stability and controlled cleavage of its linker, a sophisticated chemical bridge designed for conditional release of the payload within the tumor microenvironment.

Core Components of the ADC Construct

The this compound is a multi-component system, each part playing a crucial role in the overall function of the ADC.

-

Maleimide (Mal): This functional group facilitates the covalent conjugation of the linker-drug to cysteine residues on the monoclonal antibody, ensuring a stable connection in circulation.

-

Polyethylene Glycol (PEG4): The four-unit polyethylene glycol spacer enhances the solubility and pharmacokinetic properties of the ADC, reducing aggregation and improving its circulation half-life.

-

Valine-Citrulline (VC): This dipeptide sequence is the lynchpin of the cleavable linker strategy. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are highly active within the acidic environment of tumor cell lysosomes.

-

p-Aminobenzyl Carbamate (PAB): The PAB group acts as a self-immolative spacer. Once the VC dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the traceless release of the unmodified cytotoxic payload.

-

DMEA-PNU-159682: This is the highly potent cytotoxic payload. PNU-159682 is a derivative of the anthracycline nemorubicin and is significantly more potent than its parent compound.[1] Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to catastrophic DNA damage and apoptosis in cancer cells. The DMEA (N,N-dimethylethylenediamine) component is integral to the payload's structure and its attachment to the PAB spacer.

Mechanism of Action: A Stepwise Journey to Cell Kill

The targeted delivery and conditional activation of the PNU-159682 payload are orchestrated through a series of well-defined steps, ensuring maximal tumor cell killing with minimal off-target toxicity.

Quantitative Data Summary

While specific kinetic and stability data for the exact this compound construct are proprietary, the following table summarizes representative data for ADCs utilizing similar VC-PAB linker and PNU-159682 payload technologies.

| Parameter | Representative Value/Observation | Significance | Reference |

| In Vitro Cytotoxicity (IC50) | Sub-nanomolar range against target cancer cell lines | Demonstrates the high potency of the PNU-159682 payload. | [2] |

| Plasma Stability | Highly stable in human and cynomolgus monkey plasma. Some instability may be observed in mouse plasma due to carboxylesterase activity. | High stability in human plasma is crucial for minimizing off-target toxicity and ensuring the ADC reaches the tumor intact. | [3] |

| Cathepsin B Cleavage | Efficient cleavage of the Val-Cit linker by Cathepsin B is observed. The rate of cleavage is generally not significantly affected by the antibody carrier or conjugation site. | Confirms the intended mechanism of payload release within the lysosome. | [] |

| In Vivo Efficacy | PNU-159682-based ADCs have demonstrated significant tumor regression in preclinical xenograft models. | Highlights the potential of this class of ADCs for cancer therapy. | [2][5] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the in vitro cytotoxicity of an ADC using a colorimetric MTT assay.

Materials:

-

Target and non-target cancer cell lines

-

Complete cell culture medium

-

ADC stock solution (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Sterile 96-well plates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Cathepsin B Cleavage Assay

This protocol provides a general framework for assessing the cleavage of the VC linker by Cathepsin B.

Materials:

-

ADC (e.g., this compound)

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

-

Quenching solution (e.g., acetonitrile with 0.1% formic acid)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (at a final concentration of, for example, 10 µM) with the assay buffer.

-

Initiate Cleavage: Add Cathepsin B to the reaction mixture to a final concentration of, for example, 100 nM.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately quench the reaction by adding an equal volume of quenching solution.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload (PNU-159682) and remaining intact ADC over time.

-

Data Analysis: Plot the concentration of the released payload versus time to determine the cleavage kinetics.

Signaling Pathways Affected by PNU-159682

Upon its release into the cancer cell, PNU-159682 exerts its potent cytotoxic effects by disrupting fundamental cellular processes, primarily DNA replication and integrity.

Conclusion

The this compound ADC represents a sophisticated approach to cancer therapy, where the cleavable linker is a key determinant of both efficacy and safety. The Valine-Citrulline dipeptide, in conjunction with the self-immolative PAB spacer, provides a robust mechanism for tumor-selective payload release. Understanding the intricate details of this linker's function, stability, and cleavage kinetics is paramount for the successful development and clinical application of this and other next-generation antibody-drug conjugates. This guide provides a foundational understanding for researchers and developers working to harness the power of ADCs in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NAV-001, a high-efficacy antibody-drug conjugate targeting mesothelin with improved delivery of a potent payload by counteracting MUC16/CA125 inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

In Vitro Potency of PNU-159682 Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of PNU-159682 and its derivatives, a class of highly potent anthracycline antibiotics. This document consolidates key quantitative data, details common experimental methodologies for potency assessment, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

PNU-159682 is a metabolite of the anthracycline nemorubicin (also known as MMDX) and is recognized for its exceptional cytotoxic potency against a broad range of cancer cell lines.[1][2] Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and ultimately, apoptotic cell death.[3][4][5] Due to its high potency, PNU-159682 and its derivatives are of significant interest as payloads for antibody-drug conjugates (ADCs), which aim to deliver these cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.[1][5][6] Recent studies also suggest that PNU-159682 can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[7][8]

Quantitative In Vitro Potency Data

The following tables summarize the in vitro cytotoxicity of PNU-159682 and its parent compounds, nemorubicin (MMDX) and doxorubicin, across various human cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or IC₇₀ (70% inhibitory concentration) values, providing a comparative measure of potency.

Table 1: Comparative Cytotoxicity (IC₇₀) of PNU-159682, Nemorubicin (MMDX), and Doxorubicin

| Cell Line | Histotype | PNU-159682 (nM) | MMDX (nM) | Doxorubicin (nM) |

| HT-29 | Colon Carcinoma | 0.577 | 68 | 181 |

| A2780 | Ovarian Carcinoma | 0.39 | - | - |

| DU145 | Prostate Carcinoma | 0.128 | - | - |

| EM-2 | - | 0.081 | - | - |

| Jurkat | Acute T-cell Leukemia | 0.086 | - | - |

| CEM | Acute T-cell Leukemia | 0.075 | - | - |

Data sourced from multiple studies, direct comparison values for MMDX and Doxorubicin were not available for all cell lines in the cited sources.[2][4][9]

Table 2: Comparative Cytotoxicity (IC₅₀) of PNU-159682 and Monomethyl Auristatin E (MMAE)

| Cell Line | Histotype | PNU-159682 (nM) | MMAE (nM) |

| BJAB.Luc | Burkitt's Lymphoma | 0.10 | 0.54 |

| Granta-519 | Mantle Cell Lymphoma | 0.020 | 0.25 |

| SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.055 | 1.19 |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.1 | 0.25 |

This table highlights the superior potency of PNU-159682 compared to MMAE, a common ADC payload.[4]

Table 3: Cytotoxicity (IC₅₀) of an Anti-CD22 ADC with PNU-159682 Payload

| Cell Line | Histotype | anti-CD22-PNU-159682 ADC (nM) |

| BJAB.Luc | Burkitt's Lymphoma | 0.058 |

| Granta-519 | Mantle Cell Lymphoma | 0.030 |

| SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.0221 |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.01 |

This data demonstrates the potent, targeted cell-killing activity of a PNU-159682 derivative when delivered via an antibody-drug conjugate.[4]

Experimental Protocols

The following are detailed methodologies for common in vitro assays used to determine the cytotoxic and cytostatic effects of compounds like PNU-159682 and its derivatives.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

PNU-159682 or its derivatives

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM (pH 10.5)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an optimal density (typically 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

-

Solubilization: Allow the plates to air dry completely and then add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.

-

Data Analysis: The optical density is proportional to the number of viable cells. Calculate the IC₅₀ value by plotting the percentage of cell survival against the drug concentration.

MTS Assay for Cell Viability

The MTS assay is a colorimetric method for assessing cell viability. The assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

PNU-159682 or its derivatives

-

MTS reagent (containing phenazine ethosulfate - PES)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density in a final volume of 100 µL/well.

-

Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for the desired duration.

-

MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.

-

Incubation: Incubate the plates for 1 to 4 hours at 37°C.

-

Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

-

Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Determine the IC₅₀ value from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of PNU-159682 and a general workflow for in vitro potency testing.

Proposed Signaling Pathway for PNU-159682-Induced Cell Death

Caption: PNU-159682 mechanism of action leading to cell death.

General Experimental Workflow for In Vitro Potency Assessment

Caption: Workflow for determining in vitro potency.

PNU-159682-Induced DNA Damage Response Pathway

Caption: PNU-159682-induced DNA damage response pathway.

PNU-159682-Induced Immunogenic Cell Death (ICD) Pathway

Caption: PNU-159682-induced immunogenic cell death pathway.

References

- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. zellx.de [zellx.de]

- 7. cohesionbio.com [cohesionbio.com]

- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SRB assay for measuring target cell killing [protocols.io]

An In-depth Technical Guide to Mal-PEG4-VC-PAB-DMEA-PNU-159682 for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Mal-PEG4-VC-PAB-DMEA-PNU-159682. This advanced system combines a highly potent cytotoxic agent with a sophisticated linker designed for targeted delivery and controlled release in cancer therapy.

Core Components and Structure

This compound is a complex molecule comprising three key functional units: a maleimide group for antibody conjugation, a cleavable linker system, and a potent cytotoxic payload.

-

Maleimide (Mal): This functional group enables covalent attachment to monoclonal antibodies (mAbs) through a thiol-maleimide reaction, typically with cysteine residues on the antibody.

-

Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer enhances solubility and improves the pharmacokinetic properties of the resulting ADC.

-

Valine-Citrulline (VC) Linker: A dipeptide motif that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.

-

p-Aminobenzyl (PAB) Spacer: A self-immolative spacer that, following cleavage of the VC linker, releases the active payload.

-

Dimethylaminoethanol (DMEA): This component is part of the payload assembly and is designed to facilitate the release of the intact, unmodified cytotoxic agent, which can then exert a bystander killing effect on neighboring cancer cells.[1]

-

PNU-159682: A highly potent anthracycline derivative and a metabolite of nemorubicin, which acts as the cytotoxic warhead.[2][3][4][5][6][7][8][9]

Below is a diagram illustrating the logical relationship between the components of this linker-payload system.

Mechanism of Action

The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step process that ensures targeted drug delivery and potent cytotoxicity.

Targeted Delivery and Internalization

An ADC utilizing this linker-payload system is administered intravenously. The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

Lysosomal Trafficking and Payload Release

Once inside the cell, the ADC is trafficked to the lysosomes. The acidic environment and the presence of lysosomal proteases, such as Cathepsin B, lead to the cleavage of the valine-citrulline (VC) linker. This cleavage initiates the self-immolation of the PAB spacer, which in turn releases the active DMEA-PNU-159682 payload into the cytoplasm of the cancer cell. The inclusion of DMEA facilitates the release of the unmodified PNU-159682, which is crucial for its bystander effect.[1]

PNU-159682-Induced Cytotoxicity and Signaling Pathway

PNU-159682 is an exceptionally potent cytotoxic agent, reported to be over 3,000-fold more cytotoxic than its parent compounds, nemorubicin and doxorubicin. Its primary mechanism of action involves the induction of DNA damage and the inhibition of topoisomerase II. This leads to double-strand breaks in the DNA, cell cycle arrest in the S-phase, and ultimately, apoptosis. The ability of the released, unmodified PNU-159682 to diffuse across cell membranes allows it to kill neighboring, antigen-negative tumor cells, a phenomenon known as the "bystander effect."

Quantitative Data

The following tables summarize the available quantitative data for PNU-159682 and related ADCs. It is important to note that specific data for an ADC constructed with the exact this compound linker-payload may not be publicly available. The data presented here is based on studies of PNU-159682 and closely related ADCs.

Table 1: In Vitro Cytotoxicity of PNU-159682

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various Human Tumor Cell Lines | Mixed | 0.07 - 0.58 (IC70) | [10] |

| CAIX-expressing SKRC-52 | Renal Cancer | 25 | [10] |

Table 2: In Vivo Efficacy of PNU-159682-based ADCs

| ADC Target | Cancer Model | Dosing | Outcome | Reference |

| hCD46 | NSCLC and Colorectal Cancer Xenografts | Single dose of 1.0 mg/kg | Complete tumor regression and durable responses | [11] |

| Mesothelin | Patient-Derived Xenografts (PDX) | Not specified | High efficacy regardless of MUC16/CA125 expression | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and evaluation of ADCs using this compound.

Synthesis and Conjugation of the ADC

A detailed, step-by-step synthesis protocol for the complete this compound linker-payload is not publicly available. However, a general procedure for conjugating a maleimide-containing linker-payload to an antibody is as follows:

-

Antibody Reduction: The monoclonal antibody is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to partially reduce the interchain disulfide bonds, exposing free thiol groups.

-

Conjugation: The maleimide-activated linker-payload, this compound, is added to the reduced antibody solution. The maleimide groups react with the free thiols to form a stable thioether bond.

-

Purification: The resulting ADC is purified to remove any unconjugated linker-payload and other impurities. This is typically achieved using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Characterization of the ADC

Hydrophobic Interaction Chromatography (HIC-HPLC):

-

Objective: To determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC.

-

Method: The ADC sample is injected onto a HIC column. A gradient of decreasing salt concentration (e.g., ammonium sulfate) is used to elute the different drug-loaded species. The peaks corresponding to different DAR values are integrated to calculate the average DAR.

Size-Exclusion Chromatography (SEC-HPLC):

-

Objective: To quantify the amount of aggregation in the ADC preparation.

-

Method: The ADC sample is passed through a SEC column, which separates molecules based on their size. The percentage of high molecular weight species (aggregates) is determined by integrating the corresponding peaks.

In Vitro Cytotoxicity Assay

-

Objective: To determine the potency (e.g., IC50) of the ADC against a panel of cancer cell lines.

-

Method (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).

-

After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells will reduce the MTT to formazan, which is then solubilized.

-

The absorbance is read on a plate reader, and the IC50 value is calculated from the dose-response curve.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

-

Method:

-

Immunocompromised mice are subcutaneously implanted with human cancer cells or patient-derived tumor fragments.

-

Once the tumors reach a specified size, the mice are randomized into treatment and control groups.

-

The ADC is administered intravenously at various doses and schedules.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for further analysis.

-

Conclusion

This compound represents a sophisticated and highly potent linker-payload system for the development of next-generation antibody-drug conjugates. Its design incorporates features that enhance solubility, ensure targeted drug release, and deliver a powerful cytotoxic agent with the potential for bystander killing. The preclinical data on PNU-159682-based ADCs are promising, demonstrating significant anti-tumor activity in various cancer models. Further research and clinical development are warranted to fully elucidate the therapeutic potential of ADCs utilizing this advanced technology.

References

- 1. NAV-001, a high-efficacy antibody-drug conjugate targeting mesothelin with improved delivery of a potent payload by counteracting MUC16/CA125 inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MA-PEG4-VC-PAB-DMAE-PNU159682 - Creative Biolabs [creative-biolabs.com]

- 8. biocompare.com [biocompare.com]

- 9. apexbt.com [apexbt.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. | BioWorld [bioworld.com]

Methodological & Application

Application Note: A Comprehensive Guide to Antibody Conjugation via Maleimide Linkers

Introduction

Maleimide-based bioconjugation is a cornerstone technique for covalently linking molecules to proteins, peptides, and other biomolecules.[1] This method is particularly vital in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and for creating fluorescently labeled antibodies for imaging and diagnostic applications.[1] The process leverages the highly specific and efficient reaction between a maleimide functional group and a free sulfhydryl (thiol) group, typically from a cysteine residue on the antibody.[] This Michael addition reaction proceeds under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond, which is crucial for maintaining the biological activity of the antibody.[] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[]